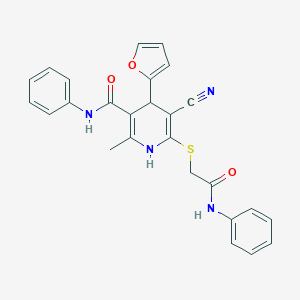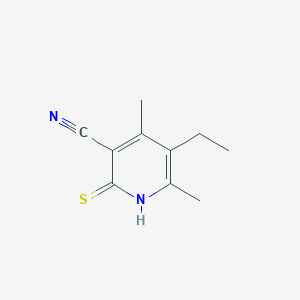![molecular formula C21H19NO4 B377606 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol](/img/structure/B377606.png)
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a phenol group attached to a substituted biphenyl ether, which includes a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-bromophenyl ether under basic conditions to form the nitrophenoxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the methylethyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the reagents used.
科学的研究の応用
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
類似化合物との比較
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxyphenyl moiety but differ in their triazole structure.
1-(4-Nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C21H19NO4 |
|---|---|
分子量 |
349.4g/mol |
IUPAC名 |
4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19NO4/c1-21(2,15-3-9-18(23)10-4-15)16-5-11-19(12-6-16)26-20-13-7-17(8-14-20)22(24)25/h3-14,23H,1-2H3 |
InChIキー |
KSBOJNMIXMQGEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377531.png)
![N'-{4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-4-methoxybenzohydrazide](/img/structure/B377533.png)
![N-[1-[(4-iodoanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377537.png)
![ethyl 2-cyano-4-(1-[2-(4-methylphenyl)-2-oxoethyl]-4(1H)-quinolinylidene)-2-butenoate](/img/structure/B377539.png)
![3-(5-Bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377542.png)
![N-{2-(4-bromophenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-3-methylbenzamide](/img/structure/B377543.png)
![N-(4-bromophenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine](/img/structure/B377544.png)
![1-[4-(Dimethylamino)phenyl]-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B377545.png)

![2-{[6-amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B377549.png)

